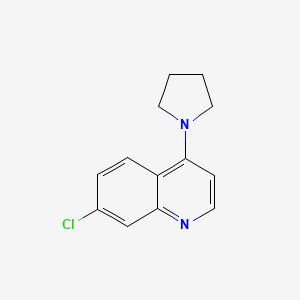

7-Chloro-4-(1-pyrrolidinyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

353257-12-2 |

|---|---|

Molecular Formula |

C13H13ClN2 |

Molecular Weight |

232.71 g/mol |

IUPAC Name |

7-chloro-4-pyrrolidin-1-ylquinoline |

InChI |

InChI=1S/C13H13ClN2/c14-10-3-4-11-12(9-10)15-6-5-13(11)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |

InChI Key |

RKVBRQUSBUXPGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of 7 Chloro 4 1 Pyrrolidinyl Quinoline

Established Synthetic Routes for the 7-Chloro-4-Aminoquinoline Core

The foundation of 7-chloro-4-(1-pyrrolidinyl)quinoline (B495238) synthesis lies in the construction of the 7-chloro-4-aminoquinoline core. This core is a common feature in a number of pharmacologically active compounds. scholaris.ca

Classical Approaches for Quinoline (B57606) Ring System Construction

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, can be synthesized through several classical methods that have been refined over the years. du.edu.egfrontiersin.orgnih.gov These methods often involve the condensation of anilines with various carbonyl-containing compounds. pharmaguideline.comnih.gov While many of these traditional syntheses are effective, they can sometimes be limited by harsh reaction conditions, low yields, or the need for expensive catalysts. du.edu.eg

Some of the most well-known classical methods for quinoline synthesis include:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.comnih.gov The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline and subsequent cyclization and oxidation to form the quinoline ring. pharmaguideline.com

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid. nih.govnih.gov

Friedländer Synthesis: This versatile and efficient method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone, under acidic or basic conditions to form polysubstituted quinolines. du.edu.egpharmaguideline.comnih.govresearchgate.net

Combes Synthesis: This method involves the condensation of an arylamine with a β-diketone to form a β-amino enone, which is then cyclized under acidic conditions. pharmaguideline.comnih.gov

Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com

Pfitzinger Synthesis: This method utilizes the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. pharmaguideline.comnih.gov

| Classical Synthesis Method | Reactants | Key Features |

|---|---|---|

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Forms unsubstituted or substituted quinolines. pharmaguideline.comnih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde/ketone, strong acid | A modification of the Skraup synthesis. nih.govnih.gov |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, compound with active α-methylene group | Efficient and versatile for polysubstituted quinolines. du.edu.egresearchgate.net |

| Combes Synthesis | Arylamine, β-diketone | Involves cyclization of a β-amino enone intermediate. pharmaguideline.comnih.gov |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | Yields 4-quinolones or 2-quinolones depending on temperature. pharmaguideline.com |

| Pfitzinger Synthesis | Isatin, carbonyl compound, base | Produces quinoline-4-carboxylic acids. pharmaguideline.comnih.gov |

Regioselective Functionalization at the C-4 Position

Once the 7-chloroquinoline (B30040) core is established, the next critical step is the regioselective introduction of a substituent at the C-4 position. The chlorine atom at the 4-position of 4,7-dichloroquinoline (B193633) is particularly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This reactivity allows for the selective displacement of the C4-chlorine atom to introduce various functionalities, including amino groups. mdpi.com

The regioselectivity of this functionalization can be controlled by the choice of reagents and reaction conditions. For instance, metalation of chloro-substituted quinolines with different metal amides can lead to functionalization at different positions. The use of lithium diisopropylamide (LDA) typically results in metalation at the C-3 position, while lithium-magnesium or lithium-zinc amides can direct functionalization to the C-2 or C-8 positions. nih.gov This base-controlled regioselective functionalization provides a powerful tool for synthesizing a variety of substituted quinoline derivatives. nih.gov

Targeted Synthesis of Pyrrolidine-Substituted Quinoline Derivatives

The synthesis of this compound specifically requires the introduction of a pyrrolidine (B122466) ring at the C-4 position of the 7-chloroquinoline scaffold.

Introduction of the Pyrrolidinyl Moiety via Nucleophilic Aromatic Substitution

The most common and direct method for introducing the pyrrolidinyl group is through a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.govresearchgate.net This reaction involves the treatment of 4,7-dichloroquinoline with pyrrolidine. The nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electron-deficient C-4 carbon of the quinoline ring and displacing the chlorine atom. mdpi.comgoogle.com

The efficiency of this reaction can be influenced by several factors, including the solvent, temperature, and the presence of a base. For example, the reaction can be carried out by heating 4,7-dichloroquinoline with an excess of piperazine (B1678402) (a related cyclic amine) in a solvent like isopropanol (B130326) in the presence of potassium carbonate. google.com Similar conditions can be adapted for the reaction with pyrrolidine. The reaction generally proceeds via a stepwise mechanism involving the initial addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group (chloride). nih.govresearchgate.netresearchgate.net

Strategies for Orthogonal Functionalization of the Quinoline Scaffold

The quinoline scaffold offers multiple sites for functionalization, allowing for the creation of a diverse library of derivatives. Orthogonal functionalization refers to the selective modification of one position on the quinoline ring without affecting other reactive sites. This can be achieved by carefully choosing protecting groups and reaction conditions.

For instance, the C-2 and C-8 positions of the quinoline ring can be functionalized through C-H activation strategies, often directed by a pre-installed group like an N-oxide. mdpi.commdpi.com This allows for the introduction of various substituents at these positions while leaving the C-4 and C-7 positions available for other modifications. The ability to selectively functionalize different positions on the quinoline ring is crucial for structure-activity relationship (SAR) studies and for optimizing the properties of the final compound. nih.govresearchgate.netresearchgate.net

Advanced Synthetic Techniques for Efficient Analog Generation

Modern synthetic chemistry has introduced several advanced techniques that facilitate the rapid and efficient generation of quinoline analogs. These methods often offer advantages over classical approaches in terms of reaction times, yields, and environmental impact. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, leading to reduced reaction times and often improved yields. nih.govnumberanalytics.com This technique has been successfully applied to various quinoline syntheses, including the Friedländer reaction. numberanalytics.commdpi.com

Transition Metal Catalysis: Palladium and copper catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds, enabling the introduction of a wide range of substituents onto the quinoline scaffold. numberanalytics.comnih.gov For example, palladium-catalyzed Suzuki-Miyaura and Ullmann-type coupling reactions are powerful tools for quinoline functionalization. numberanalytics.com

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. numberanalytics.com This technique has been employed for the magnesiation of 7-chloroquinolines, allowing for the generation of functionalized quinolines under mild conditions. durham.ac.uk

Ionic Liquids: Room temperature ionic liquids are gaining attention as environmentally benign solvents and catalysts in organic synthesis due to their low vapor pressure and thermal stability. du.edu.eg They have been used to improve the efficiency of classical quinoline syntheses like the Friedländer reaction. nih.gov

Photocatalysis: Visible-light-mediated reactions using photocatalysts offer a green and sustainable approach to synthesis. organic-chemistry.org This method has been used for the aerobic dehydrogenation of tetrahydroquinolines to form quinolines. organic-chemistry.org

| Advanced Synthetic Technique | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave radiation to heat the reaction mixture. numberanalytics.com | Rapid heating, improved yields, reduced reaction times. numberanalytics.com |

| Transition Metal Catalysis | Employs catalysts like palladium and copper for cross-coupling reactions. numberanalytics.com | High efficiency in forming C-C and C-N bonds. numberanalytics.comnih.gov |

| Flow Chemistry | Performs reactions in a continuous flow reactor. numberanalytics.com | Enhanced safety, scalability, and process control. numberanalytics.comdurham.ac.uk |

| Ionic Liquids | Utilizes ionic liquids as solvents or catalysts. du.edu.egnih.gov | Environmentally friendly, thermally stable. du.edu.eg |

| Photocatalysis | Uses light to drive chemical reactions with a photocatalyst. organic-chemistry.org | Green and sustainable approach. organic-chemistry.org |

An in-depth examination of the synthetic routes and chemical diversification of this compound reveals a landscape rich with modern chemical techniques. These methodologies not only facilitate its efficient production but also enable the generation of a wide array of analogues through strategic molecular modifications.

Structure Activity Relationship Sar and Rational Molecular Design of 7 Chloro 4 1 Pyrrolidinyl Quinoline Compounds

Fundamental SAR Principles of 4-Aminoquinoline (B48711) Frameworks

The 4-aminoquinoline core is a privileged structure in drug discovery. nih.gov Its biological activity is governed by several key structural features. The quinoline (B57606) ring system itself, particularly the nitrogen at position 1, is often crucial for forming hydrogen bonds with biological targets. nih.gov The amino group at the C-4 position serves as a critical linker for a side chain, and the nature of this side chain is a primary determinant of the compound's potency and pharmacokinetic properties. youtube.comnih.gov

For many 4-aminoquinoline derivatives, a key feature for activity is the presence of two protonatable nitrogen atoms: one in the quinoline ring and a second at the distal end of the C-4 side chain. nih.gov This characteristic is believed to be essential for accumulation in acidic cellular compartments, such as the parasite's food vacuole in the context of antimalarial activity. acs.org The length and composition of the alkyl chain connecting these two nitrogen atoms also significantly impact efficacy. youtube.com

Influence of the 7-Chloro Group on Compound Activity and Selectivity

The presence of a halogen, specifically a chloro group, at the 7-position of the quinoline ring is a critical feature for the biological activity of many compounds in this class. youtube.com This electron-withdrawing group is considered essential for high potency in various applications, including antimalarial and anticancer activities. youtube.comnih.gov

Studies have identified the 7-chloro group as a crucial element for the inhibition of certain biological processes, such as β-hematin formation in the context of malaria. acs.orgacs.org While the 4-aminoquinoline nucleus itself has a strong affinity for hematin, the 7-chloro substituent is what confers the ability to inhibit its crystallization into hemozoin. acs.orgacs.org

Comparative studies have shown that replacing the 7-chloro group with other halogens like bromo or iodo can maintain or even enhance activity in some cases. nih.gov However, substitution with a fluoro or trifluoromethyl group often leads to a significant decrease in activity, particularly against resistant strains. nih.gov Furthermore, replacing the electron-withdrawing chloro group with an electron-donating group, such as a methoxy (B1213986) group, typically results in inactive or significantly less potent compounds. youtube.comnih.gov This underscores the importance of the electronic properties conferred by the 7-chloro substituent.

Table 1: Impact of 7-Position Substituent on Antimalarial Activity of 4-Aminoquinoline Analogs

| 7-Position Substituent | Relative Activity against Chloroquine-Resistant P. falciparum | Reference |

|---|---|---|

| -Cl (Chloro) | High | nih.gov |

| -Br (Bromo) | High | nih.gov |

| -I (Iodo) | High | nih.gov |

| -F (Fluoro) | Low to Moderate | nih.gov |

| -CF₃ (Trifluoromethyl) | Low to Moderate | nih.gov |

| -OCH₃ (Methoxy) | Inactive / Very Low | nih.gov |

| -H (Hydrogen) | Inactive | acs.org |

Role of the Pyrrolidinyl Substitution at the C-4 Position in Molecular Recognition

The substituent at the C-4 amino position plays a pivotal role in molecular recognition and can modulate a compound's activity, selectivity, and resistance profile. While many traditional 4-aminoquinolines feature a linear N,N-diethyldiaminoalkane side chain, the incorporation of a cyclic amine like pyrrolidine (B122466) introduces conformational rigidity and alters the compound's physicochemical properties.

The pyrrolidine ring, being a saturated heterocycle, restricts the rotational freedom compared to an acyclic dialkylamino group. This conformational constraint can be advantageous, pre-organizing the molecule into a bioactive conformation for optimal binding with its target. In some quinolone series, the stereochemistry of substituents on the pyrrolidine ring has been shown to be critical for maintaining potent activity, indicating a highly specific binding pocket. nih.gov The basicity of the pyrrolidinyl nitrogen is also a key factor, influencing protonation state and the potential for ionic interactions with target macromolecules. The replacement of the C-4 amino linker with a piperazine (B1678402) ring, as seen in 7-chloro-4-(piperazin-1-yl)quinoline (B128142), has been shown to be a versatile scaffold for a wide range of biological activities, highlighting the importance of the cyclic amine at this position. nih.gov

Rational Design Methodologies for Optimized Chemical Probes

Rational drug design for 4-aminoquinoline derivatives often employs computational techniques to understand and predict biological activity. When the crystal structure of a biological target is unknown, pharmacophore modeling is a valuable tool. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to its target and elicit a biological response. nih.gov

For the 4-aminoquinoline class, pharmacophore models typically highlight the importance of the quinoline nitrogen as a hydrogen bond acceptor, the 7-chloro group's position, and the basic nitrogen in the C-4 side chain as a hydrogen bond donor or ionizable feature. nih.gov By analyzing a series of active and inactive compounds, researchers can build a predictive model. This model then serves as a 3D query to screen virtual libraries for new compounds with a higher probability of being active, or to guide the modification of existing scaffolds to enhance target engagement. nih.govrsc.org

The three-dimensional structure and flexibility of 7-chloro-4-(1-pyrrolidinyl)quinoline (B495238) are critical to its function. Conformational analysis focuses on the rotational barrier around the C4-N bond, which connects the quinoline ring to the pyrrolidinyl moiety. The preferred orientation (conformation) of the pyrrolidine ring relative to the planar quinoline system can significantly impact how the molecule fits into a target's binding site.

Comparative SAR Studies with Related Heterocyclic Structures

To understand the unique contributions of the 7-chloro-4-aminoquinoline scaffold, it is often compared with other heterocyclic systems. For instance, replacing the 7-chloroquinoline (B30040) unit in some compound series with a chloro- or bromopyridine moiety has been shown to result in a general decrease in antitumor activity, although selectivity for certain cell lines was sometimes observed. nih.gov This suggests that while the pyridine (B92270) ring shares some features with quinoline (e.g., a basic nitrogen in an aromatic system), the extended polycyclic aromatic system of quinoline is beneficial for the original activity.

In other studies, the 4-aminoquinoline core has been hybridized with different heterocyclic moieties, such as 1,3,5-triazine (B166579) or thiazolidine, to create novel compounds. rsc.orgnih.gov These hybrid molecules aim to combine the pharmacophoric features of both parent structures, potentially leading to multi-target activity or new mechanisms of action. researchgate.net For example, comparing 4-aminoquinolines to 4-anilinoquinolines (where the side chain amine is part of an aniline (B41778) ring) reveals different SAR profiles and opportunities for optimization. nih.gov Such comparative studies are essential for contextualizing the specific advantages of the this compound structure and for identifying new avenues for drug discovery.

Mechanistic Investigations and Molecular Target Elucidation of 7 Chloro 4 1 Pyrrolidinyl Quinoline

Biochemical Pathway Modulation Studies

The 7-chloroquinoline (B30040) scaffold is a key pharmacophore that interacts with a range of biological targets, leading to the modulation of critical biochemical pathways. These interactions are fundamental to its observed biological effects, which span from antimicrobial to anticancer activities.

Enzymatic Inhibition Profiles

The inhibitory activity of 7-chloroquinoline derivatives against various enzymes is a cornerstone of their mechanism of action. These interactions can disrupt essential cellular functions in pathogens and cancer cells.

DNA Gyrase and Topoisomerase IV: Quinolones are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacteriostatic and bactericidal effects. nih.gov The mechanism involves the stabilization of the enzyme-DNA cleavage complex, which results in lethal double-stranded DNA breaks. nih.govnih.gov While wild-type topoisomerase IV shows some resistance, mutations in DNA gyrase can render topoisomerase IV a primary target for quinolones. nih.govresearchgate.net The binding pockets for quinolones on both enzymes are thought to be similar. nih.gov

Pim Kinase: Certain pyridine-quinoline hybrids have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis. nih.gov Some of these compounds act as ATP-competitive inhibitors, binding to key residues like Lys67 and Glu121 in the ATP-binding site. nih.gov

VEGFR-II: Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-II (VEGFR-II), a key regulator of angiogenesis. nih.gov One such derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, displayed an IC50 value of 1.38 µM against VEGFR-II. nih.gov Docking studies suggest a binding mode similar to other known VEGFR-II inhibitors. nih.gov The inhibition of the VEGFR-2 signaling pathway is a critical strategy in cancer therapy. mdpi.comnih.govsemanticscholar.org

COX-2: In-silico studies on 7-chloro-4-(phenylselanyl) quinoline (B57606) and its analogs have suggested a higher binding affinity for cyclooxygenase-2 (COX-2) over COX-1, indicating a potential anti-inflammatory mechanism through the inhibition of this enzyme. nih.gov Experimental studies on a 7-chloro-4-(piperazin-1-yl)quinoline derivative also demonstrated a significant reduction in serum COX-2 levels in a mouse model of inflammation. tbzmed.ac.ir

The following table summarizes the enzymatic inhibition data for various 7-chloroquinoline derivatives.

| Enzyme Target | Compound Class/Derivative | Inhibition Data (IC₅₀) | Reference(s) |

| VEGFR-II | 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | 1.38 µM | nih.gov |

| Pim-1 kinase | 8-hydroxy-styrylquinoline-7-carboxylic acid derivatives | Active, with some more potent than quercetagetin (B192229) (IC₅₀ = 0.56 µM) | researchgate.net |

| DNA Gyrase | 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone | 11.5 µM | nih.gov |

Protein-Ligand Binding Dynamics and Stoichiometry

The interaction between 7-chloroquinoline derivatives and their protein targets is a dynamic process. Molecular docking studies have provided insights into the binding modes of these compounds. For instance, the docking of a potent 7-chloro-4-(piperazin-1-yl)quinoline derivative into the VEGFR-II active site revealed a binding pattern akin to that of established inhibitors. nih.gov Similarly, pyridine-quinoline hybrids have been shown to interact with the ATP-binding site of PIM-1 kinase through hydrogen bonds with key amino acid residues. nih.gov In the context of heme detoxification, chloroquine (B1663885), a related 4-aminoquinoline (B48711), is known to bind to heme with high affinity, with a dissociation constant (Kd) of 37 nM. nih.gov This strong binding is believed to interfere with the heme polymerization process. nih.gov

Interference with Macromolecular Processes

The biological activity of 7-chloroquinolines also stems from their ability to interfere with essential macromolecular processes.

Heme Detoxification: A primary mechanism of action for 4-aminoquinolines like chloroquine in malaria is the inhibition of heme detoxification. nih.gov The parasite digests hemoglobin, releasing toxic free heme, which it normally polymerizes into non-toxic hemozoin. nih.govbiorxiv.org Chloroquine is thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme. nih.govresearchgate.net The 7-chloro group is a critical structural feature for this activity. nih.gov

DNA Intercalation and Damage: Some 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce DNA and RNA damage in cancer cells. mdpi.com Quinolones, in general, can induce DNA damage by stabilizing the topoisomerase-DNA complex, leading to double-strand breaks. nih.govresearchgate.net

Tubulin Polymerization: While not directly reported for 7-chloro-4-(1-pyrrolidinyl)quinoline (B495238), other quinoline-containing scaffolds, such as 7-phenylpyrroloquinolinones and 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, have been identified as potent inhibitors of tubulin polymerization. nih.govnih.govrsc.org These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.gov

Cellular Mechanisms of Action

The biochemical interactions of 7-chloroquinoline derivatives translate into profound effects at the cellular level, including the disruption of the cell cycle, induction of programmed cell death, and modulation of key signaling networks that govern cell growth and movement.

Cell Cycle Perturbation and Apoptosis Induction Pathways

A significant body of research points to the ability of 7-chloroquinoline derivatives to induce cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest: Novel 4(1H)-quinolone derivatives have been shown to induce cell cycle arrest in the G2/M phase in a p53-dependent manner in HepG2 cells. nih.gov Similarly, certain 7-chloro-(4-thioalkylquinoline) derivatives cause an accumulation of cells in the G0/G1 phase in CCRF-CEM leukemia cells. scilit.com Some 7-chloroquinoline-1,2,3-triazoyl carboxamides induce G0/G1 arrest in MCF-7 breast cancer cells. nih.gov

Apoptosis Induction: The induction of apoptosis is a common outcome of treatment with 7-chloroquinoline derivatives. mdpi.com For example, a 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative was found to be a potent inducer of apoptosis in triple-negative breast cancer cells (MDA-MB-231), with up to 80.4% of cells undergoing apoptosis. nih.gov This process can be mediated by the intrinsic pathway, involving the dissipation of the mitochondrial membrane potential. nih.gov Furthermore, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like caspase-3. nih.gov

The table below provides data on the cytotoxic and apoptotic effects of various 7-chloroquinoline derivatives on different cancer cell lines.

| Compound Class/Derivative | Cell Line | Activity | IC₅₀/Effect | Reference(s) |

| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 19.91 µM (72h) | nih.gov |

| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | 80.4% dead cells | nih.gov |

| 7-chloro-4(1H)-quinolone derivative (7e) | HepG2 (Liver Cancer) | Cytotoxicity | < 1.0 µM | nih.gov |

| 7-chloroquinoline hydrazone (23) | SR (Leukemia) | Cytotoxicity | Submicromolar GI₅₀ | nih.gov |

| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide (81) | HCT116 (Colorectal Cancer) | Cytotoxicity | Selective activity | mdpi.comscilit.com |

Modulation of Cellular Signaling Networks

The influence of 7-chloroquinolines extends to the modulation of complex cellular signaling networks, particularly those involved in angiogenesis and cell migration.

Angiogenesis: As mentioned previously, derivatives of 7-chloro-4-(piperazin-1-yl)quinoline can inhibit VEGFR-II, a key receptor in the angiogenesis signaling cascade. nih.gov By blocking this receptor, these compounds can potentially disrupt the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov

Cell Migration: While direct evidence for this compound is lacking, related quinoxaline-based VEGFR-2 inhibitors have demonstrated anti-migratory effects. For instance, a potent quinoxaline (B1680401) derivative exhibited a scratch closure percent of 61.8% compared to 74.5% in the control group after 48 hours, indicating an inhibition of cell migration. nih.gov

Comparative Mechanistic Analysis with Other Aminoquinoline Research Compounds (e.g., Chloroquine)

The compound this compound belongs to the 4-aminoquinoline class of compounds, a group that has been the subject of extensive research, particularly in the context of antimalarial drug discovery. The most well-known member of this class is Chloroquine. Understanding the established mechanisms of Chloroquine provides a crucial framework for discussing the probable, though not experimentally detailed, mechanisms of related research compounds like this compound.

The primary molecular target for Chloroquine is the detoxification pathway of heme within the malaria parasite. During its life cycle stage within human red blood cells, the parasite digests hemoglobin in an acidic organelle known as the digestive food vacuole. nih.govyoutube.com This process releases large quantities of heme, which is toxic to the parasite and can generate reactive oxygen species. To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment). nih.govjohnshopkins.edu

The antimalarial action of 4-aminoquinolines is primarily attributed to the disruption of this detoxification process. As weak bases, Chloroquine and similar compounds readily diffuse across cell membranes and accumulate to high concentrations within the acidic environment of the parasite's food vacuole. youtube.comdrugbank.com This accumulation is a key step, leading to the inhibition of heme polymerase, the enzyme responsible for hemozoin formation. drugbank.com By capping the growing hemozoin polymer, the drug prevents further heme sequestration, leading to a buildup of toxic free heme that ultimately kills the parasite. johnshopkins.edu

While specific experimental data on the β-hematin (hemozoin) inhibition activity of this compound is not extensively detailed in the available literature, its structural similarity to Chloroquine strongly suggests it shares this fundamental mechanism of action. Research on other novel 4-aminoquinoline derivatives confirms that inhibition of hemozoin formation remains a central aspect of their antimalarial activity. nih.gov For instance, studies on various 4-aminoquinoline analogs consistently evaluate their efficacy based on their ability to inhibit β-hematin formation in vitro. nih.govnih.gov

Another critical aspect of the mechanistic discussion is the development of drug resistance. In Plasmodium falciparum, resistance to Chloroquine is primarily linked to mutations in the P. falciparum Chloroquine Resistance Transporter (PfCRT) protein, located on the membrane of the digestive vacuole. These mutations enable the transporter to efflux Chloroquine from its site of action, reducing its concentration and thus its efficacy. Consequently, a significant area of research involves designing 4-aminoquinoline derivatives that can either evade or inhibit this efflux mechanism. nih.gov While direct interaction studies between this compound and PfCRT are not documented, this transporter represents a key molecular target in the comparative analysis of any 4-aminoquinoline compound.

The table below provides a comparative overview of the established mechanistic features of Chloroquine, which serves as the benchmark for understanding compounds like this compound.

| Mechanistic Feature | Chloroquine | This compound |

| Primary Mechanism | Inhibition of heme polymerase, preventing the conversion of toxic heme to inert hemozoin. drugbank.com | Presumed to inhibit heme polymerase due to structural analogy to the 4-aminoquinoline class. Specific experimental data is not available in the searched literature. |

| Cellular Accumulation | Accumulates to high concentrations in the acidic digestive vacuole of the parasite. youtube.com | Expected to accumulate in the parasite's food vacuole as a weak base, a characteristic feature of 4-aminoquinolines. |

| Molecular Target | Heme polymerase; interacts with heme and the growing hemozoin crystal. johnshopkins.edudrugbank.com | Presumed primary target is heme polymerase. |

| Resistance Factor | Efflux from the digestive vacuole mediated by mutated PfCRT. | Susceptibility to efflux by PfCRT is undetermined but relevant for any 4-aminoquinoline compound. |

Resistance Mechanisms and Overcoming Strategies in Quinoline Based Research Compounds

Elucidation of Target Enzyme Mutations Conferring Resistance (e.g., DNA Gyrase and Topoisomerase IV)

A primary mechanism of resistance to quinoline (B57606) compounds involves mutations in the genes that code for their bacterial targets: DNA gyrase and topoisomerase IV. oup.comnih.gov These enzymes are essential for bacterial DNA replication, and alterations in their structure can significantly reduce the binding affinity of quinoline-based agents. nih.govyoutube.com

The key event in the action of quinolones is the trapping of gyrase-DNA and topoisomerase IV-DNA complexes, which leads to breaks in the DNA and ultimately cell death. nih.gov Resistance arises from mutations in highly conserved areas of the genes encoding these enzymes, known as the quinolone resistance-determining regions (QRDRs). nih.gov

DNA Gyrase: Composed of GyrA and GyrB subunits, this enzyme is the primary target in many Gram-negative bacteria. nih.govyoutube.com Mutations in the gyrA gene are a frequent cause of resistance. nih.gov

Topoisomerase IV: Made up of ParC and ParE subunits, this is often the main target in Gram-positive bacteria. nih.govyoutube.com Mutations in the parC gene are commonly associated with resistance. oup.comnih.gov

For many Gram-negative bacteria, resistance to moderate quinolone levels is associated with a mutation in the GyrA protein. Higher-level resistance often stems from additional mutations in gyrase or topoisomerase IV. nih.gov Conversely, in some Gram-positive bacteria, the initial resistance develops through changes in topoisomerase IV, with subsequent gyrase mutations contributing to increased resistance. nih.gov Decreased susceptibility and outright resistance are often linked to double mutations affecting both gyrA and parC. nih.gov

Investigation of Efflux Pump Upregulation and Reduced Drug Accumulation

A significant factor contributing to resistance is the active transport of quinoline compounds out of the bacterial cell by efflux pumps. nih.govyoutube.com This process lowers the intracellular concentration of the drug, preventing it from reaching its target enzymes in sufficient amounts to be effective. nih.gov

Bacterial efflux pumps are membrane proteins that can be overexpressed in response to antibiotic exposure. nih.govyoutube.com This upregulation is a key adaptive resistance mechanism. A major concern is that many of these pumps have broad substrate specificity, meaning they can expel a wide variety of structurally different compounds. nih.gov This can result in multidrug resistance (MDR), where the upregulation of a single pump can confer resistance to multiple classes of antibiotics. nih.govyoutube.com

Efflux-mediated resistance is a recognized issue for quinolones in both Gram-negative and Gram-positive bacteria. nih.govoup.com In Gram-negative bacteria, efflux systems like the Resistance-Nodulation-Division (RND) family are particularly effective. youtube.com In Gram-positive organisms such as Staphylococcus aureus and Streptococcus pneumoniae, pumps like NorA and PmrA, respectively, contribute to quinolone resistance. oup.comnih.gov The genes for these pumps are typically found on the bacterial chromosome and resistance often arises from mutations that increase their expression. nih.govyoutube.com

Analysis of Plasmid-Mediated Resistance Factors

Beyond chromosomal mutations, resistance to quinolones can be acquired and spread through mobile genetic elements called plasmids. oup.comnih.govnih.gov This plasmid-mediated quinolone resistance (PMQR) allows for the rapid dissemination of resistance genes among different bacteria. nih.govnih.gov

Three main mechanisms of PMQR have been identified: nih.govasm.org

Target Protection Proteins: The qnr genes (including qnrA, qnrB, qnrS, etc.) produce proteins that belong to the pentapeptide repeat family. nih.govnih.gov These proteins protect DNA gyrase and topoisomerase IV from being inhibited by quinolones. nih.govoup.com

Enzymatic Modification: The aac(6’)-Ib-cr gene codes for a variant of an aminoglycoside acetyltransferase enzyme. This enzyme can modify and inactivate certain quinolones, such as ciprofloxacin, by acetylating their piperazinyl substituent. nih.govoup.com

Efflux Pumps: Plasmids can also carry genes that code for efflux pumps, such as qepA and oqxAB. nih.govnih.govoup.com These pumps actively remove quinolones from the bacterial cell, reducing their intracellular concentration. nih.govoup.com

While PMQR mechanisms typically provide only a low level of resistance, they are clinically significant because they can facilitate the selection of mutations that lead to higher levels of resistance. nih.govnih.gov

Design Principles for Analogues to Circumvent Resistance Mechanisms

The challenge of drug resistance has spurred the development of new quinoline derivatives designed to bypass these mechanisms. nih.govresearchgate.net Rational drug design strategies are crucial in this effort.

One major approach focuses on modifying the quinoline structure to enhance its activity against resistant strains. Structure-activity relationship (SAR) studies are vital for this. For instance, substitutions at different positions on the quinoline ring can significantly alter the compound's pharmacological effectiveness. nih.gov In the case of 4-aminoquinolines, activity against chloroquine-resistant Plasmodium falciparum has been associated with specific side chain lengths and the presence of a hydrophobic group at position 7. nih.gov The 7-chloroquinoline (B30040) moiety itself is a key pharmacophore in many established drugs and is often used as a starting point for developing new agents. nih.govmdpi.com

Another strategy is the creation of hybrid molecules. This involves combining the quinoline scaffold with other bioactive pharmacophores to create a new chemical entity with a potentially novel mechanism of action or the ability to inhibit resistance. mdpi.comnih.gov For example, researchers have designed and synthesized 1H-1,2,3-triazole-tethered 4-amino-quinoline-ferrocenylchalcone conjugates that have shown potency against chloroquine-resistant malaria parasites. nih.gov

The development of efflux pump inhibitors (EPIs) is also a promising avenue. nih.govyoutube.com EPIs are compounds that block the action of efflux pumps, thereby restoring the efficacy of the antibiotic. nih.gov Quinoline and indole (B1671886) derivatives themselves have been investigated as potential EPIs. nih.gov By designing quinoline analogues that are poor substrates for efflux pumps or by co-administering them with an EPI, it may be possible to overcome this form of resistance.

Computational Approaches in the Research and Development of 7 Chloro 4 1 Pyrrolidinyl Quinoline

Molecular Docking and Binding Energy Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as a quinoline (B57606) derivative, might interact with a biological target, typically a protein or enzyme.

Docking studies on various quinoline derivatives have demonstrated their potential to bind to a range of biological targets. For instance, in studies of derivatives targeting enzymes like α-amylase and PPAR-γ, docking analyses have revealed strong interactions, with favorable binding energies indicating stable complex formation. researchgate.net One computational study predicted that a specific 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivative exhibited binding energies of -9.8 kcal/mol and -10.5 kcal/mol with α-amylase and PPAR-γ, respectively. researchgate.net Similarly, docking simulations of quinoline-1,2,3-triazole–aniline (B41778) hybrids against the Mtb ATP synthase enzyme and an antiviral enzyme target showed docking scores ranging from -2.879 to -2.035 kcal/mol and -7.371 to -4.815 kcal/mol, respectively. nih.gov

The binding energy is a key output of docking simulations, quantifying the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable and potent inhibitor. For example, a study on quinoline derivatives as potential anti-tubercular agents found that one compound had a high binding energy of -18.8 kcal/mol with the DNA gyrase enzyme, which was significantly stronger than the -14.6 kcal/mol binding energy of the standard drug, isoniazid. nih.gov This suggests that the quinoline derivative could serve as a template for designing more effective drugs. nih.gov The binding affinity for thiopyrano[2,3-b]quinoline derivatives against the CB1a protein ranged from -5.3 to -6.1 Kcal/mol. nih.gov

These studies not only predict binding affinity but also elucidate the specific molecular interactions, such as hydrogen bonds and π-interactions, that stabilize the ligand-protein complex. nih.govnih.gov For example, docking of quinoline derivatives into the active site of the SARS-CoV-2 main protease (Mpro) revealed hydrogen bonds with key amino acid residues like His41, His164, and Glu166. nih.gov

| Derivative Class | Target Protein | Predicted Binding Energy/Score | Reference |

| 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine | α-amylase | -9.8 kcal/mol | researchgate.net |

| 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine | PPAR-γ | -10.5 kcal/mol | researchgate.net |

| Quinoline-1,2,3-triazole–aniline hybrid | Mtb ATP synthase | -2.879 to -2.035 kcal/mol | nih.gov |

| Quinoline-1,2,3-triazole–aniline hybrid | Antiviral enzyme (4MBS) | -7.371 to -4.815 kcal/mol | nih.gov |

| (E)-(2-(2-(furan-2-ylmethylene)hydrazinyl)quinolin-4-yl)(4-methylpiperazin-1-yl)methanone | DNA gyrase | -18.8 kcal/mol | nih.gov |

| Thiopyrano[2,3-b]quinoline derivative | CB1a | -5.3 to -6.1 Kcal/mol | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are fundamental in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds. wikipedia.orgasianpubs.org The basic principle of QSAR is that variations in the structural or physicochemical properties of a series of compounds are correlated with changes in their biological activities. mdpi.com

For 7-chloro-4-aminoquinoline derivatives, QSAR studies have been employed to understand the influence of various molecular descriptors on their antimalarial activity. asianpubs.org These descriptors often fall into categories such as:

Steric properties (e.g., Molar Refractivity - MR)

Hydrophobic properties (e.g., Partition coefficient - log P)

Electronic properties (e.g., Dipole Moment - DM)

By performing multiple linear regression (MLR) analysis, researchers can develop statistically significant QSAR models. asianpubs.org These models provide equations that can be used to predict the biological activities of new molecules before their synthesis, thereby saving significant time and resources. wikipedia.orgnih.gov

In the study of 4-amino-7-chloroquinoline (4,7-ACQ) compounds, QSAR analysis using partial least squares (PLS) modeling indicated that for activity against Plasmodium falciparum strains, higher polarity contributes to higher antimalarial activity. bg.ac.rs Conversely, for the inhibition of botulinum neurotoxin, hydrophobic interactions were found to be more influential. bg.ac.rs The development of a robust QSAR model involves several key stages, including compound selection, calculation of molecular descriptors, data partitioning for validation, feature selection, and model building. mdpi.com The ultimate goal is to create a model that is not only statistically robust but also has high predictive power for new chemical entities. nih.gov

Molecular Dynamics Simulations for Ligand-Target Conformational Studies

Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of a ligand-protein complex over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of binding, conformational changes in both the ligand and the protein, and the persistence of key intermolecular interactions. nih.govresearchgate.net

MD simulations have been applied to various quinoline derivatives to assess the stability of their complexes with target enzymes. nih.govnih.govdoi.org Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions in the complex over time from a reference structure. A stable RMSD suggests the complex has reached equilibrium and remains stable. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Lower RMSF values suggest greater stability in that region of the protein upon ligand binding. nih.govnih.gov

In a study of halogenated quinoline derivatives as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), MD simulations showed that the complexes formed were structurally stable, as indicated by their low RMSD, RMSF, and RoG values compared to reference drugs. nih.gov For example, the complex of one derivative (Q3Cl4F) with MAO-A showed an average RMSD of 2.683 Å, which was lower than the reference drug harmine (B1663883) (3.508 Å), indicating greater stability. nih.gov Similarly, MD simulations performed on quinoline derivatives designed as protease inhibitors for SARS-CoV-2 also confirmed the formation of stable ligand-protein complexes. nih.govresearchgate.net These simulations support the findings from molecular docking and provide a more dynamic understanding of the ligand's interaction with its target. doi.orgjchemlett.com

| System | Simulation Parameter | Value | Significance | Reference |

| Q3Cl4F-MAO-A Complex | RMSD | 2.683 ± 0.625 Å | More stable than reference | nih.gov |

| Harmine-MAO-A Complex (Reference) | RMSD | 3.508 ± 1.328 Å | Less stable than test compound | nih.gov |

| Q3Cl4F-MAO-A Complex | Radius of Gyration (RoG) | 24.890 ± 0.198 Å | Maintained compact structure | nih.gov |

| Harmine-MAO-A Complex (Reference) | Radius of Gyration (RoG) | 24.916 ± 0.364 Å | Maintained compact structure | nih.gov |

In Silico Prediction of Biological Interaction Profiles and Target Specificity

Beyond predicting binding affinity and dynamics, computational methods are used to predict the broader biological profile of a compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potential for off-target interactions. researchgate.net These in silico predictions are vital for early-stage drug development to filter out compounds with unfavorable properties.

For quinoline derivatives, online tools and software are used to predict various parameters. nih.gov This includes screening for Pan-Assay Interference Compounds (PAINS), which are substructures known to interfere with assay results, and using filters like the Brenk criteria to identify potentially problematic fragments. nih.gov For a series of 4-(2-fluorophenoxy) quinoline derivatives studied as c-MET inhibitors, in silico screening found no alerts for PAINS or Brenk screens, suggesting better lead-likeness. nih.gov

Toxicity profiles can also be evaluated computationally. For example, the lowest observed adverse effect level (LOAEL) can be predicted to give an early indication of a compound's safety. nih.gov For the c-MET inhibitors, predicted LOAEL values ranged widely, allowing researchers to identify compounds with the most promising ratio of toxicity to efficacy. nih.gov

Furthermore, in silico studies on quinoline–1,2,3-triazole–aniline hybrids predicted their ADMET properties, showing that the compounds possess drug-like characteristics suitable for further optimization. nih.gov These predictive models help to prioritize which compounds should be synthesized and tested in vitro, focusing resources on candidates with the highest probability of success. nih.gov

Advanced Methodologies for in Vitro Biological Evaluation in Research

Biophysical Characterization of Compound-Target Interactions (e.g., NMR spectroscopy for binding assessment)

A search of available scientific literature did not yield any studies utilizing biophysical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the binding interactions of 7-Chloro-4-(1-pyrrolidinyl)quinoline (B495238) with its potential biological targets.

Enzymatic and Receptor Binding Assays for Mechanistic Validation

There is no specific information available in the reviewed literature concerning the use of enzymatic or receptor binding assays to validate the mechanism of action for this compound. While the mechanism for related antimalarials like Chloroquine (B1663885) involves the inhibition of heme polymerization in the parasite's food vacuole, specific enzymatic inhibition data for the pyrrolidinyl derivative has not been published.

Future Directions and Emerging Research Avenues for 7 Chloro 4 1 Pyrrolidinyl Quinoline

Development of Novel Analogs with Enhanced Potency and Target Selectivity

The core structure of 7-Chloro-4-(1-pyrrolidinyl)quinoline (B495238) offers a robust platform for the design and synthesis of novel analogs with potentially improved therapeutic properties. The exploration of structure-activity relationships (SAR) is a critical first step in this endeavor. By systematically modifying the pyrrolidinyl and chloro-substituted quinoline (B57606) moieties, researchers can aim to enhance both the potency and selectivity of these compounds for specific biological targets.

Future research should focus on:

Modification of the Pyrrolidine (B122466) Ring: Introducing various substituents on the pyrrolidine ring could significantly impact the compound's pharmacokinetic and pharmacodynamic profiles. For instance, the addition of hydroxyl, amino, or carbonyl groups could alter solubility and hydrogen bonding capabilities, potentially leading to stronger interactions with target proteins.

Substitution at the 7-Position: While the chloro group at the 7-position is a common feature in many bioactive quinolines, exploring other halogen substitutions (e.g., fluorine, bromine) or introducing alternative electron-withdrawing or electron-donating groups could modulate the electronic properties of the quinoline ring system and influence target binding.

Hybrid Molecule Synthesis: A promising strategy involves the creation of hybrid molecules by linking this compound to other known pharmacophores. This approach could lead to dual-action compounds or molecules with entirely new mechanisms of action.

A systematic approach to analog development, guided by computational modeling and high-throughput screening, will be instrumental in identifying candidates with superior therapeutic potential.

Exploration of Undiscovered Biological Targets and Mechanisms

The biological targets of this compound are currently not well-defined. Research into its close analogs, such as those containing a piperazine (B1678402) ring instead of a pyrrolidine ring, has revealed a broad spectrum of biological activities, including antimalarial, anticancer, and antiviral effects. This suggests that this compound may also interact with a diverse range of biological macromolecules.

Key avenues for exploration include:

Kinase Profiling: Many quinoline derivatives are known to be kinase inhibitors. A comprehensive screening of this compound against a panel of human kinases could uncover novel targets relevant to cancer and inflammatory diseases.

G-Protein Coupled Receptor (GPCR) Screening: The structural motifs present in the compound suggest potential interactions with GPCRs, a large family of receptors involved in numerous physiological processes.

Antiparasitic and Antimicrobial Activity: Given the well-established role of 4-aminoquinolines in treating malaria, it is crucial to investigate the activity of this compound against various parasitic and microbial pathogens.

Unbiased screening approaches, such as phenotypic screening followed by target deconvolution, will be essential in identifying the primary biological targets and elucidating the mechanisms of action of this compound.

Integration of Multi-Omics Approaches for Comprehensive Compound Understanding

To gain a holistic understanding of the cellular effects of this compound, the integration of multi-omics technologies is indispensable. These approaches provide a global view of the changes occurring within a biological system upon compound treatment, offering insights beyond a single target or pathway.

Future research should leverage:

Genomics and Transcriptomics: To identify gene expression changes induced by the compound, revealing affected pathways and potential off-target effects.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing a direct link between the compound and cellular function.

Metabolomics: To study alterations in the cellular metabolic profile, which can highlight the metabolic pathways impacted by the compound.

By integrating data from these different "omics" layers, researchers can construct comprehensive network models of the compound's activity, leading to a deeper understanding of its mechanism of action and potential therapeutic applications.

Application as Chemical Probes for Elucidating Biological Processes

Beyond its potential as a therapeutic agent, this compound and its future analogs could serve as valuable chemical probes for basic research. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.

To develop this compound into a high-quality chemical probe, the following steps are necessary:

Demonstration of Potent and Selective Target Engagement: The compound must exhibit high affinity and selectivity for its intended biological target.

Characterization in Cellular and In Vivo Models: Its effects must be thoroughly characterized in relevant biological systems.

Development of a Structurally Similar Inactive Control: The availability of a closely related but biologically inactive molecule is crucial for validating that the observed effects are due to the intended target interaction.

Once validated, such chemical probes can be used to dissect complex biological processes, identify new drug targets, and validate the therapeutic potential of modulating a particular biological pathway.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-chloro-4-(1-pyrrolidinyl)quinoline, and what reaction mechanisms are involved?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) using 4,7-dichloroquinoline as the precursor. The chloro group at the 4-position is replaced by pyrrolidine under controlled heating (e.g., 120–180°C) in a polar aprotic solvent like DMF. Catalysts such as ionic liquids or Lewis acids (e.g., MgCl₂) may enhance reaction efficiency. Reaction progress is monitored by TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution at the 4-position (e.g., pyrrolidinyl proton integration at δ ~2.5–3.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, quinoline ring vibrations) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 247.1) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products in the synthesis of this compound?

- Methodological Answer : Key parameters include:

- Catalyst Selection : Ionic catalysts (e.g., tetrabutylammonium bromide) reduce side reactions compared to traditional acid/base conditions .

- Temperature Control : Lower temperatures (e.g., 120°C) favor selectivity, while higher temperatures (180°C) may increase by-products like 4,7-bis(pyrrolidinyl)quinoline .

- Solvent Choice : DMF or NMP enhances solubility of 4,7-dichloroquinoline, improving reaction homogeneity .

Q. What structural features of this compound influence its biological activity, and how do these compare to related quinoline derivatives?

- Methodological Answer :

- 4-Position Substitution : The pyrrolidinyl group enhances lipophilicity and π-π stacking with biological targets compared to bulkier substituents (e.g., diethylamino groups in chloroquine) .

- Chloro at 7-Position : Stabilizes the quinoline ring and may interact with hydrophobic pockets in enzymes .

- SAR Studies : Comparative assays (e.g., IC₅₀ in enzyme inhibition) against analogs like 7-chloro-4-(triazolyl)quinoline reveal substituent-dependent activity .

Q. How can impurities in this compound be identified and controlled during synthesis?

- Methodological Answer :

- HPLC-MS : Uses C18 columns with acetonitrile/water gradients to separate by-products (e.g., unreacted 4,7-dichloroquinoline or di-substituted impurities) .

- Recrystallization : Ethanol/water mixtures purify the final product, reducing residual solvents or catalysts .

Q. What alternative synthetic strategies exist for introducing the pyrrolidinyl group at the 4-position of the quinoline ring?

- Methodological Answer :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-azido-7-chloroquinoline and pyrrolidine-derived alkynes .

- Buchwald-Hartwig Amination : Palladium catalysts enable coupling of pyrrolidine with 4-chloro-7-substituted quinolines under milder conditions .

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- SHELX Suite : Refinement of crystal structures using SHELXL to confirm bond angles, torsional conformations (e.g., pyrrolidinyl ring puckering), and hydrogen-bonding networks .

- ORTEP Visualization : Generates thermal ellipsoid plots to assess crystallographic disorder or dynamic effects .

Q. What experimental challenges arise when reconciling contradictory biological activity data across studies on this compound?

- Methodological Answer :

- Standardized Assays : Use of reference compounds (e.g., chloroquine for antimalarial studies) and controlled cell lines (e.g., HEK293 for cytotoxicity) reduces variability .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies in reported IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.